molecular formula C8H12N2O2 B13929750 Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 88398-74-7

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13929750
CAS No.: 88398-74-7
M. Wt: 168.19 g/mol
InChI Key: OATMWWPWCJIWGA-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H12N2O2. It belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate can be synthesized through the reaction of ethyl acetylpyruvate with hydrazine . The reaction typically involves heating the reactants in a suitable solvent under reflux conditions to form the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-1H-pyrazole-5-carboxylate: A closely related compound with similar chemical properties and applications.

    1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of a methyl ester group.

    3-Methylpyrazole-4-carboxylic acid: A pyrazole derivative with a different substitution pattern on the pyrazole ring.

Uniqueness

Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring can affect its interaction with molecular targets and its overall chemical behavior.

Properties

IUPAC Name

methyl 5-ethyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-6-5-7(8(11)12-3)10(2)9-6/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATMWWPWCJIWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623114
Record name Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-74-7
Record name Methyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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